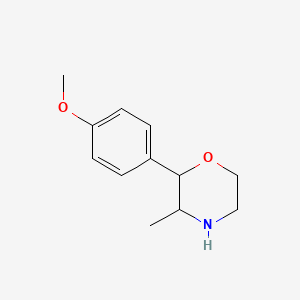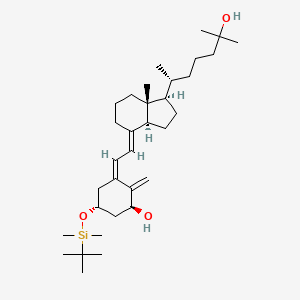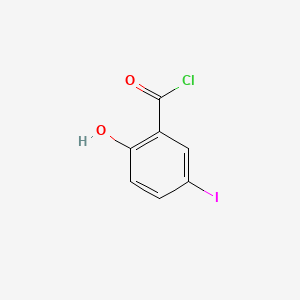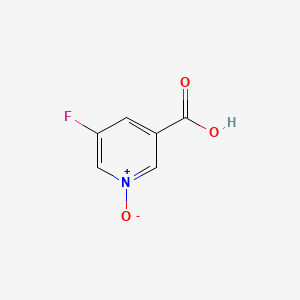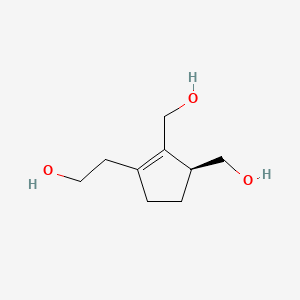
Cerberidol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cerbinal, an aromatic iridoid isolated from Cerbera manghas, has been investigated for its potential as a key compound for natural and unnatural iridoid 10 π-systems. It exhibits spasmolytic properties and potent cytotoxicity against HTC hepatoma cells and anti-tumor activities against KREBS II ascitic tumor (Ge & Isoe, 1992).
Semi-synthetic derivatives of theveside, derived from the aqueous extract of Cerbera odollam leaves, have been studied for their cytotoxicity towards various human cancer cell lines. Some derivatives showed moderate cytotoxicity against specific cancer cell lines (Gorantla et al., 2014).
Cerberin, a cardenolide isolated from Cerbera odollam, was found to potently inhibit cancer cell growth, colony formation, and migration. It targets key signaling mechanisms pertinent to tumorigenesis, such as PI3K/AKT/mTOR signal transduction (Hossan et al., 2019).
Ethnobotanical, phytochemical, and pharmacological properties of Cerbera manghas have been reviewed. This plant is used in traditional folk medicine as an analgesic, anticonvulsant, a cardiotonic, and for hypotensive activity. Its pharmacological activities include antioxidant, anticancer, anti-inflammatory, DNA damage protection, and antimicrobial effects (Maharana, 2021).
The chemical constituents of Cerbera manghas, including cerberidol and other compounds, have been isolated and identified. These compounds have been linked to various pharmacological activities and are of interest for further research (Yue-wei, 2007).
Safety and Hazards
Mécanisme D'action
- Cebranopadol binds to and activates all four opioid receptors:
- Unlike morphine, cebranopadol doesn’t impair motor coordination or respiration .
- It has delayed tolerance compared to morphine .
- It effectively targets chronic neuropathic pain models .
- Its antinociceptive and antihypertensive effects are potent .
- Absorption : Oral administration; EC50 values of 25.1 μg/kg .
- Elimination Half-life : Approximately 4.5 hours .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Propriétés
IUPAC Name |
2-[(3S)-2,3-bis(hydroxymethyl)cyclopenten-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-4-3-7-1-2-8(5-11)9(7)6-12/h8,10-12H,1-6H2/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRXLUZYBRTVHL-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1CO)CO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C([C@H]1CO)CO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cerberidol | |
Q & A
Q1: What are the known natural sources of cerberidol?
A1: Cerberidol has been isolated from the leaves of Cerbera manghas and Cerbera odollam [, ]. In Cerbera manghas, it is found alongside other compounds like cyclocerberidol and epoxycerberidol [].
Q2: Is there any research exploring the potential antimicrobial activity of cerberidol?
A2: While one study suggests that cerberidol might be present in extracts of Picrorhiza kurroa that exhibit antimicrobial activity against Yersinia enterocolitica, this research focuses primarily on other compounds like picroside-1 []. The specific contribution of cerberidol to this antimicrobial effect remains unclear and requires further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

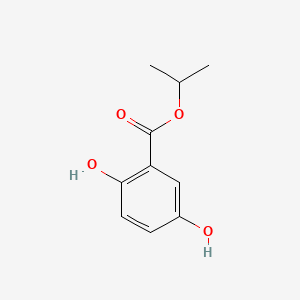

![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B599991.png)

